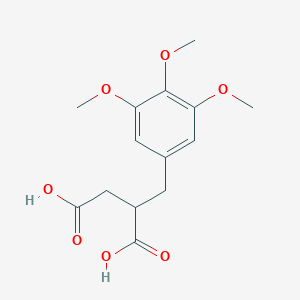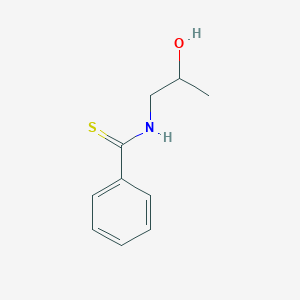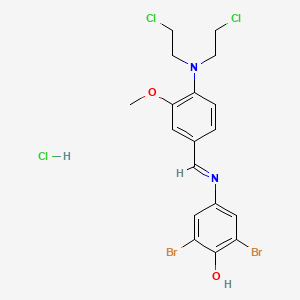![molecular formula C22H24N2O6 B14004249 1-[(Benzyloxy)carbonyl]prolyltyrosine CAS No. 19669-37-5](/img/structure/B14004249.png)
1-[(Benzyloxy)carbonyl]prolyltyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid is a complex organic compound that features a hydroxyphenyl group, a pyrrolidine ring, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the hydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Synthesis of the pyrrolidine ring: This step might involve cyclization reactions starting from appropriate amine precursors.
Coupling reactions: The hydroxyphenyl and pyrrolidine components are then coupled using peptide bond formation techniques, often involving carbodiimide reagents.
Final modifications: Protecting groups are removed, and the final propanoic acid moiety is introduced.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation products: Quinones.
Reduction products: Alcohols.
Substitution products: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme interactions.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-hydroxyphenyl)propanoic acid: Lacks the pyrrolidine and phenylmethoxycarbonyl groups.
2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid: Lacks the hydroxyphenyl group.
Uniqueness
The unique combination of the hydroxyphenyl group, pyrrolidine ring, and propanoic acid moiety in 3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid provides distinct chemical properties and potential biological activities that are not found in simpler analogs.
Propriétés
Numéro CAS |
19669-37-5 |
|---|---|
Formule moléculaire |
C22H24N2O6 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C22H24N2O6/c25-17-10-8-15(9-11-17)13-18(21(27)28)23-20(26)19-7-4-12-24(19)22(29)30-14-16-5-2-1-3-6-16/h1-3,5-6,8-11,18-19,25H,4,7,12-14H2,(H,23,26)(H,27,28) |
Clé InChI |
QQCLTISFJWQWFL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


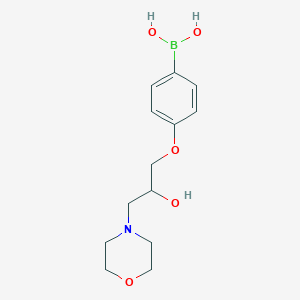
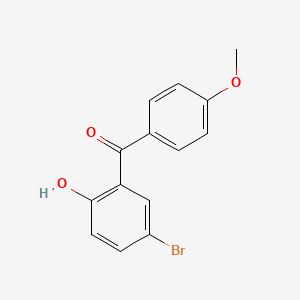
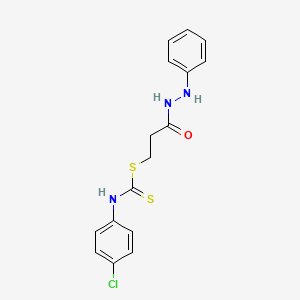
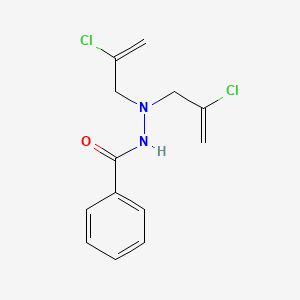
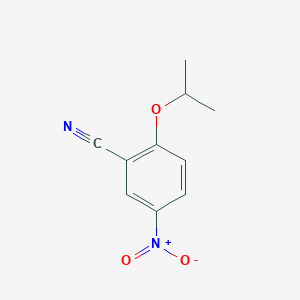
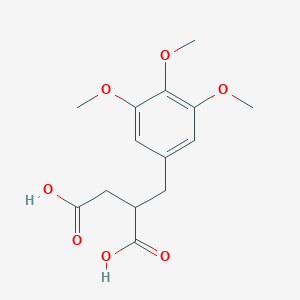
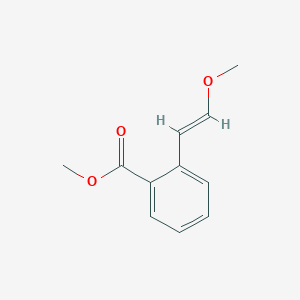
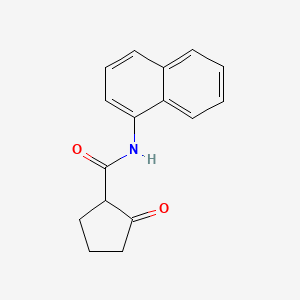
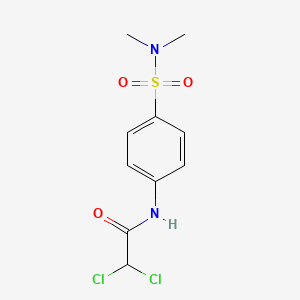
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
